molecular formula C30H40N2O7S B14009494 Tamsulosin ep impurity a hydrochloride

Tamsulosin ep impurity a hydrochloride

Cat. No.: B14009494
M. Wt: 572.7 g/mol
InChI Key: OTXBFJHUSODSBC-UHFFFAOYSA-N
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Description

Significance of Impurity Research in Pharmaceutical Science

In the pharmaceutical industry, the meticulous study of impurities is a critical component of drug development and quality assurance. longdom.org Pharmaceutical impurities are undesired chemical substances that may be present in the active pharmaceutical ingredient (API) or the final drug product. aquigenbio.comadventchembio.com These substances can originate from various sources, including raw materials, intermediates, by-products of synthesis, degradation products, residual solvents, or contaminants introduced during manufacturing. longdom.orgaquigenbio.comadventchembio.com

The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a pharmaceutical product. aquigenbio.comijpsjournal.com Some impurities may possess toxicological or pharmacological properties that could be harmful to patients. pharmiweb.com Therefore, identifying, quantifying, and controlling impurities is essential to mitigate potential health risks. aquigenbio.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate comprehensive impurity profiling for new drug substances and products. longdom.orgpharmiweb.comglobalpharmatek.com

Impurity profiling—the process of detecting, identifying, and quantifying impurities—serves several vital functions. ijprajournal.com It ensures regulatory compliance, which is non-negotiable for market approval. longdom.orgglobalpharmatek.com It is fundamental for the safety assessment of a drug, as it helps to identify potentially hazardous substances. longdom.org Furthermore, impurity research is crucial for ensuring product stability and determining the appropriate shelf life and storage conditions, as certain impurities can accelerate the degradation of the API. longdom.orgglobalpharmatek.com Ultimately, rigorous impurity control is a cornerstone of Good Manufacturing Practices (GMP), safeguarding public health and maintaining the integrity of pharmaceutical products. globalpharmatek.com

Contextual Overview of Tamsulosin (B1681236) as a Pharmaceutical Active Pharmaceutical Ingredient (API)

Tamsulosin is an active pharmaceutical ingredient classified as a selective alpha-1A and alpha-1B adrenoceptor antagonist. pharmaoffer.comdaicelpharmastandards.comsynzeal.com It is a sulfonamide derivative primarily used for the symptomatic treatment of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland. pharmaoffer.comchemignition.compharmacompass.com By blocking these specific alpha-1 adrenoceptors, which are prevalent in the smooth muscle of the prostate and bladder neck, tamsulosin induces muscle relaxation. pharmaoffer.com This action helps to improve urinary flow and alleviate the symptoms associated with BPH. chemignition.commaithililifesciences.com

As with any synthetically produced API, the manufacturing process of tamsulosin can generate various impurities. daicelpharmastandards.comglobalresearchonline.net These can include process-related substances, degradation products, and residual solvents that must be carefully monitored and controlled to ensure the final product's quality, safety, and effectiveness. daicelpharmastandards.com The analysis and control of these related substances are integral to the quality control of tamsulosin bulk drug and its finished dosage forms. scispace.comijpsonline.com

Identification and Chemical Characterization of Tamsulosin EP Impurity A Hydrochloride

This compound is a known related substance of the API Tamsulosin. Its chemical identity is well-defined through its systematic nomenclature and structural formula. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-[(2R)-2-[Bis[2-(2-ethoxyphenoxy)ethyl]amino]-propyl]-2-methoxybenzenesulfonamide Hydrochloride. veeprho.comanalyticachemie.in It is also referred to by synonyms such as N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin hydrochloride. analyticachemie.inpharmaffiliates.com

The chemical and physical properties of this compound are summarized in the table below.

IdentifierData
Chemical Name 5-[(2R)-2-[Bis[2-(2-ethoxyphenoxy)ethyl]amino]-propyl]-2-methoxybenzenesulfonamide Hydrochloride veeprho.comanalyticachemie.in
Synonym N-[2-(2-Ethoxyphenoxy)ethyl]-(R)-Tamsulosin hydrochloride analyticachemie.in
Molecular Formula C₃₀H₄₁ClN₂O₇S veeprho.comanalyticachemie.insimsonpharma.com
Molecular Weight 609.17 g/mol veeprho.comanalyticachemie.insimsonpharma.com
Parent Drug Tamsulosin veeprho.com

Tamsulosin EP Impurity A is a significant process-related impurity that can arise during the synthesis of Tamsulosin. daicelpharmastandards.compharmaffiliates.com It is derived from 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide, which is a key precursor in the manufacturing of Tamsulosin. pharmaffiliates.comchemicalbook.com The formation of this impurity is a critical consideration in the synthesis process, and its levels must be strictly controlled to meet the purity requirements set by pharmacopeias.

Properties

IUPAC Name

5-[2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O7S/c1-5-36-25-11-7-9-13-27(25)38-19-17-32(18-20-39-28-14-10-8-12-26(28)37-6-2)23(3)21-24-15-16-29(35-4)30(22-24)40(31,33)34/h7-16,22-23H,5-6,17-21H2,1-4H3,(H2,31,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXBFJHUSODSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN(CCOC2=CC=CC=C2OCC)C(C)CC3=CC(=C(C=C3)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Formation Mechanisms of Tamsulosin Ep Impurity a Hydrochloride

Impurity Formation Pathways during Tamsulosin (B1681236) Synthesis

The synthesis of Tamsulosin typically involves the reaction of key precursors and intermediates. daicelpharmastandards.com During this process, conditions can arise that lead to the formation of unintended by-products, including Impurity A. daicelpharmastandards.com

The principal synthesis route for Tamsulosin involves a condensation reaction between an amine intermediate and a bromo ether compound. google.com A known complication in this step is the potential for a disubstituted by-product to form. google.com This occurs when the primary amine of the core intermediate reacts with two molecules of the bromo ether side-chain precursor, instead of the intended single molecule. This "bimolecular reaction" directly yields Tamsulosin Impurity A. google.com Certain synthetic methods are specifically designed to minimize this phenomenon, thereby increasing the purity and yield of the final Tamsulosin product. google.com

The genesis of Tamsulosin Impurity A is directly tied to its precursors. The key intermediate, 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide, possesses a primary amine group that is the site of the reaction. pharmaffiliates.com The other crucial reactant is 2-(2-ethoxyphenoxy)ethyl bromide. google.com Under certain reaction conditions, the primary amine becomes dialkylated by reacting with a second molecule of 2-(2-ethoxyphenoxy)ethyl bromide, leading to the formation of Impurity A. pharmaffiliates.comgoogle.com

The table below summarizes the key reactants involved in the formation of both Tamsulosin and its Impurity A.

ProductPrecursor 1Precursor 2Reaction Stoichiometry (Precursor 2)
Tamsulosin 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide2-(2-ethoxyphenoxy)ethyl bromide1 molecule
Tamsulosin EP Impurity A 5-[(2R)-2-Aminopropyl]-2-methoxybenzenesulfonamide2-(2-ethoxyphenoxy)ethyl bromide2 molecules

Advanced Analytical Methodologies for Characterization and Quantification of Tamsulosin Ep Impurity a Hydrochloride

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in pharmaceutical analysis for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related impurities. For Tamsulosin (B1681236) Hydrochloride and its specified impurities, such as Tamsulosin EP Impurity A Hydrochloride, various chromatographic methods have been developed to ensure the quality, safety, and efficacy of the drug product. These methods offer high resolution and sensitivity, which are critical for detecting and quantifying impurities that may be present at very low levels.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of Tamsulosin and its impurities. researchgate.net Its versatility allows for the development of robust and specific methods for routine quality control and stability studies. scirp.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed chromatographic technique for the analysis of Tamsulosin HCl and its process-related impurities. scispace.com This is due to its suitability for separating moderately polar to nonpolar compounds. Method development typically involves optimizing the stationary phase, mobile phase composition, pH, and detection wavelength to achieve adequate separation between the main component and all potential impurities, including Impurity A.

Research findings indicate that C18 and C8 columns are effective stationary phases for this separation. researchgate.netscispace.com The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or perchlorate) and an organic modifier, most commonly acetonitrile (B52724). scispace.comjapsonline.comuobaghdad.edu.iq Gradient elution is frequently used to resolve complex mixtures of impurities that elute over a wide range of retention times. scispace.comijpsonline.com The pH of the aqueous buffer is a critical parameter, with acidic conditions (around pH 2.0 to 3.0) often providing good peak shape and resolution. scispace.comnih.govwisdomlib.org Detection is typically performed using a UV detector at wavelengths around 225 nm or 280 nm. researchgate.netijpsonline.comwisdomlib.org

A simple and rapid RP-HPLC method was developed for separating and determining synthetic impurities of Tamsulosin in bulk drugs using a reverse-phase C18 column. scispace.com The method demonstrated linearity over a range of 0.2 to 1.9 µg/ml for process-related impurities. scispace.com Validation studies, conducted as per International Conference on Harmonization (ICH) guidelines, have confirmed that these methods are specific, precise, accurate, and robust, making them suitable for stability-indicating assays. scirp.orgscispace.com

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Stationary Phase Kromasil C18 (250x4.6mm, 5µm) wisdomlib.orgHypersil ODS C18 (250x4.6mm, 5µ) japsonline.comPhenomenex C18 (250x4.6mm, 5.0µm) ijpsonline.comODS C-8 RP Column (250x4.6mm, 5µ) researchgate.net
Mobile Phase Buffer (pH 2.0) and Acetonitrile (65:35 v/v) wisdomlib.orgAcetonitrile and 0.05M KH2PO4 buffer (45:55) japsonline.comAmmonium (B1175870) acetate (B1210297) (15mM) and Acetonitrile-Methanol (50:50, v/v) (Gradient) ijpsonline.comPotassium Dihydrogen Orthophosphate and Acetonitrile researchgate.net
Flow Rate 1.0 mL/min wisdomlib.org1.8 mL/min japsonline.com1.0 mL/min ijpsonline.com1.2 mL/min researchgate.net
Detection Wavelength 225 nm wisdomlib.org240 nm japsonline.com225 nm ijpsonline.com280 nm researchgate.net
Linearity Range (Impurities) 0.02 - 0.12 µg/mL (Impurity H) wisdomlib.orgNot Specified0.043 - 0.090 µg/mL scirp.org0.12 - 2.0 mg/mL researchgate.net

While less common for impurity profiling of Tamsulosin, Normal-Phase HPLC (NP-HPLC) can be a valuable tool, particularly for separating isomers or highly polar compounds that are not well-retained in reversed-phase systems. The United States Pharmacopeia (USP) monograph for Tamsulosin Hydrochloride describes a normal-phase method for assessing enantiomeric purity. drugfuture.comuspnf.com This method utilizes a chiral stationary phase (packing L51) with a non-aqueous mobile phase consisting of hexane, dehydrated alcohol, methanol (B129727), and diethylamine (B46881) (650:200:150:1). drugfuture.comuspnf.com This approach is specifically designed to separate the (R)-enantiomer (Tamsulosin) from its inactive (S)-enantiomer. nih.gov

The stereospecificity of Tamsulosin, which is the (R)-enantiomer, makes chiral separation a critical aspect of its quality control. nih.gov The primary chiral impurity is its enantiomer, (S)-tamsulosin, also known as Tamsulosin Impurity G. phenomenex.comphenomenex.com Several chiral HPLC methods have been developed for the enantiomeric resolution of Tamsulosin.

These methods rely on chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, are commonly used. For instance, the Lux Amylose-1 and CHIRALPAK AD-H columns have been successfully used for the enantiomeric separation of Tamsulosin and its impurity G, meeting the European Pharmacopoeia (Ph. Eur.) system suitability criteria of a resolution greater than 2.0. phenomenex.comphenomenex.com Another effective CSP is the Crownpak CR (+) column, which has been used with a perchloric acid buffer (pH 1.0) as the mobile phase to resolve the enantiomers of a key Tamsulosin intermediate. nih.gov

Parameter Method 1 Method 2 Method 3
Stationary Phase Lux Amylose-1 phenomenex.comphenomenex.comCHIRALPAK AD-H phenomenex.comCrownpak CR (+) nih.gov
Mobile Phase Hexane, dehydrated alcohol, methanol, diethylamine (650:200:150:1) drugfuture.comuspnf.comHexane, dehydrated alcohol, methanol, diethylamine (650:200:150:1) drugfuture.comuspnf.comPerchloric acid buffer (pH 1.0) nih.gov
Analytes Separated Tamsulosin and Impurity G (enantiomer) phenomenex.comphenomenex.comTamsulosin and Impurity G (enantiomer) phenomenex.comEnantiomers of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide nih.gov
Resolution (Rs) 6.77 phenomenex.com5.84 phenomenex.com> 2.5 nih.gov
Detection Wavelength 225 nm drugfuture.com225 nm drugfuture.com226 nm nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve significantly faster analysis times and improved chromatographic resolution compared to conventional HPLC. researchgate.net A precise and accurate UPLC method has been developed for the estimation of Tamsulosin. researchgate.net This method used a Hibra C18 column (100mm x 1.8 mm, 2.6µ) with a mobile phase of 0.01N KH2PO4 (pH 3.2) and acetonitrile (60:40) at a flow rate of 0.3 ml/min. researchgate.net The shorter analysis time, often under 10 minutes, coupled with high efficiency, makes UHPLC an attractive option for high-throughput quality control environments, allowing for the rapid detection and quantification of impurities like this compound. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Approaches

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and high-throughput alternative to HPLC for the quantification of Tamsulosin and the assessment of its stability. sphinxsai.comresearchgate.net Stability-indicating HPTLC methods have been developed and validated according to ICH guidelines. sphinxsai.comresearchgate.net

These methods typically use HPTLC aluminum plates pre-coated with silica (B1680970) gel 60F-254 as the stationary phase. sphinxsai.comresearchgate.net The separation is achieved by developing the plate in a suitable mobile phase. For Tamsulosin, solvent systems such as toluene-methanol-triethylamine in ratios like 9:3:1 (v/v/v) or 3.5:1.2:0.2 (v/v/v) have been found to provide compact spots with good separation. sphinxsai.comresearchgate.net Densitometric scanning in absorbance mode, often at 280 nm or 282 nm, is used for quantification. sphinxsai.comresearchgate.net These methods have been successfully applied to separate the pure drug from its degradation products formed under various stress conditions (acidic, basic, oxidative), demonstrating their utility as stability-indicating assays. sphinxsai.com

Parameter Method 1 Method 2
Stationary Phase HPTLC aluminum plates, silica gel 60F-254 sphinxsai.comHPTLC aluminum plates, silica gel 60F-254 researchgate.net
Mobile Phase Toluene-methanol-triethylamine (9:3:1 v/v/v) sphinxsai.comToluene-methanol-triethylamine (3.5:1.2:0.2 v/v) researchgate.net
Rf Value 0.71 ± 0.02 sphinxsai.com0.52 ± 0.02 researchgate.net
Detection Wavelength 282 nm sphinxsai.com280 nm researchgate.net
Linearity Range 100–2000 ng per spot sphinxsai.comNot specified (LOD: 20.49 ng/spot, LOQ: 62.10 ng/spot) researchgate.net

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are indispensable for the identification and quantification of pharmaceutical impurities. Their high sensitivity and specificity allow for the detection of trace-level compounds and provide rich structural information.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity and specificity. payeshdarou.ir It is particularly well-suited for identifying and quantifying impurities in complex matrices. nih.govresearchgate.net A typical LC-MS/MS method involves the chromatographic separation of the impurity from the API and other related substances, followed by mass spectrometric detection. nih.gov For tamsulosin and its impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed, often using a C18 column. nih.govijpsonline.com

The development of a rapid and sensitive LC-MS/MS method is crucial for accurate determination. nih.gov Gradient elution is often used to achieve efficient separation of tamsulosin and its degradation products. nih.govijpsonline.com

Table 1: Example of LC-MS/MS Method Parameters for Tamsulosin-Related Impurity Analysis
ParameterConditionSource
ColumnReversed-phase C18 or C8 nih.govnih.govrjptonline.org
Mobile PhaseAcetonitrile and/or Methanol with an aqueous buffer (e.g., ammonium acetate, ammonium formate) or acid (e.g., formic acid) ijpsonline.comnih.govrjptonline.orgnih.gov
Elution ModeGradient or Isocratic nih.govrjptonline.org
Flow Rate0.2 - 1.0 mL/min ijpsonline.comnih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.govnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) rjptonline.orgnih.gov

Electrospray ionization (ESI) is the most common ionization technique used for the analysis of tamsulosin and its impurities, as these compounds ionize efficiently in the positive ion mode. nih.govnih.gov In positive ESI, the analyte molecule is protonated to form a pseudomolecular ion [M+H]⁺. ijpsonline.comijpsonline.com The ESI-MS spectrum of tamsulosin typically shows a base peak corresponding to its protonated molecular ion at a mass-to-charge ratio (m/z) of 409.1. ijpsonline.comijpsonline.com

For Tamsulosin EP Impurity A, which has the chemical structure 5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, the additional 2-(2-ethoxyphenoxy)ethyl group results in a higher molecular weight compared to tamsulosin. The expected protonated molecular ion [M+H]⁺ for Impurity A would therefore appear at a significantly higher m/z value. In addition to the protonated molecule, adduct ions such as sodium [M+Na]⁺ and potassium [M+K]⁺ may also be observed, which can further aid in the confirmation of the molecular weight. ijpsonline.comijpsonline.com

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In this technique, the protonated molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). nih.gov The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of tamsulosin ([M+H]⁺ at m/z 409.1) has been studied, revealing key product ions. nih.gov A major fragmentation pathway involves the cleavage of the ether linkage, leading to prominent fragment ions at m/z 228 and m/z 200. nih.gov By comparing the MS/MS spectrum of an unknown impurity to that of the parent drug, structural similarities and differences can be identified. For Tamsulosin EP Impurity A, one would expect to see some fragment ions in common with tamsulosin, particularly those related to the conserved methoxybenzenesulfonamide portion of the molecule. However, the presence of the second ethoxyphenoxyethyl group would lead to unique fragmentation pathways and characteristic product ions, allowing for its unambiguous identification. ijpsonline.com

Table 2: Key Mass Spectrometric Ions for Tamsulosin and Expected Ions for Impurity A
CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Source/Rationale
Tamsulosin409.1271, 228, 200, 148 ijpsonline.comnih.govijpsonline.com
Tamsulosin EP Impurity A573.3 (Calculated)Expected to include fragments related to the tamsulosin backbone (e.g., 228, 200) and unique fragments from the bis[2-(2-ethoxyphenoxy)ethyl]amino moiety.Based on structure synzeal.comveeprho.com and fragmentation patterns ijpsonline.com

UV-Visible spectrophotometry is a robust and widely accessible technique for the quantification of compounds that possess a chromophore. Tamsulosin hydrochloride exhibits UV absorbance, with a reported maximum wavelength (λmax) around 279-282 nm in solvents like methanol or sodium hydroxide (B78521) solutions. biomedgrid.comasianpubs.org While direct UV spectrophotometry can be used for the bulk drug, its application for impurity quantification often requires prior separation from the API due to spectral overlap.

Therefore, UV-Vis detection is most commonly used in conjunction with HPLC (HPLC-UV). An HPLC method can be developed to separate Tamsulosin EP Impurity A from tamsulosin, and a UV detector can be used for quantification. ijcr.info The selection of an appropriate wavelength is critical for achieving adequate sensitivity for the impurity without saturating the detector with the signal from the main component. Wavelengths such as 225 nm or 280 nm have been utilized in HPLC methods for tamsulosin and its related substances. ijpsonline.com

Table 3: Reported UV Absorbance Maxima for Tamsulosin
Solvent/Systemλmax (nm)Source
0.1N NaOH279 biomedgrid.com
Methanol282 asianpubs.org
HPLC Detection225 ijpsonline.com
Ion-pair with Bromocresol green (in Chloroform)415 nih.gov
Ion-pair with Bromophenol blue421 nih.gov

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of organic molecules, including pharmaceutical impurities. manchester.ac.ukalpaipars.com NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the confirmation of its connectivity and stereochemistry. alpaipars.com

For the definitive structural confirmation of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed on an isolated sample of the impurity.

¹H NMR would confirm the number and types of protons and their neighboring environments. The spectrum would be expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the protons of the two identical 2-(2-ethoxyphenoxy)ethyl side chains, which would differentiate it from tamsulosin.

¹³C NMR would identify all unique carbon atoms in the molecule, confirming the presence of the additional carbons from the second side chain.

2D NMR experiments would be used to establish the connectivity between protons and carbons, piecing together the molecular structure and unequivocally confirming it as Tamsulosin EP Impurity A.

Furthermore, NMR is inherently quantitative, as the integral of a signal is directly proportional to the number of nuclei it represents, allowing for quantification without the need for identical reference standards in some cases. alpaipars.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification

Method Development and Validation Principles for Impurity Analysis

The development and validation of an analytical method for the quantification of this compound must adhere to the stringent guidelines set by regulatory bodies, such as the International Council for Harmonisation (ICH). ijcr.infosemanticscholar.orgtsijournals.com The goal is to establish a method that is reliable, reproducible, and fit for its intended purpose, which is the accurate quantification of a specific impurity.

The validation process demonstrates that the analytical procedure is suitable for its intended use and involves evaluating several key performance characteristics:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. In an HPLC method, this is typically demonstrated by achieving baseline separation of all relevant peaks. ijcr.info

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. tsijournals.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, spiking a blank matrix with a known amount of the impurity standard. tsijournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). ijcr.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcr.info

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcr.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ijcr.info

Table 4: Key Validation Parameters for an Impurity Quantification Method (ICH Q2(R1))
ParameterDefinitionTypical Acceptance Criteria
SpecificityAbility to measure the analyte in the presence of other components.Peak purity and resolution >1.5 between adjacent peaks.
LinearityProportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.99.
AccuracyCloseness to the true value.Recovery typically within 80-120% for impurities at low concentrations.
Precision (Repeatability)Agreement of results under the same conditions over a short interval.Relative Standard Deviation (RSD) should be appropriate for the concentration level (e.g., <5-10%).
Limit of Quantitation (LOQ)Lowest concentration measured with acceptable accuracy and precision.Signal-to-Noise ratio typically ≥ 10.
RobustnessResistance to small, deliberate changes in method parameters.System suitability parameters remain within acceptable limits; results are not significantly affected.

Development of Stability-Indicating Analytical Methods

A crucial aspect of pharmaceutical quality control is the ability to monitor the stability of a drug substance and its impurities over time and under various environmental conditions. Stability-indicating analytical methods are developed to provide a clear and accurate measure of a drug's stability by separating the active pharmaceutical ingredient (API) from its degradation products and impurities. scholarsresearchlibrary.comjbclinpharm.org

For Tamsulosin Hydrochloride and its impurities, including Impurity A, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. scholarsresearchlibrary.comnih.gov The development of such a method involves a systematic approach to optimize chromatographic conditions. This includes the selection of an appropriate stationary phase, typically a C18 column, and a mobile phase that achieves the desired separation. scholarsresearchlibrary.comuobaghdad.edu.iq The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. scholarsresearchlibrary.comuobaghdad.edu.iq The pH of the aqueous phase is a critical parameter that is adjusted to ensure optimal resolution between tamsulosin, Impurity A, and other related substances. scispace.com

Forced degradation studies are an integral part of developing a stability-indicating method. scholarsresearchlibrary.com Tamsulosin Hydrochloride is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation to generate potential degradation products. scholarsresearchlibrary.comnih.gov The analytical method must then demonstrate its ability to resolve the parent drug from all significant degradation peaks, proving its stability-indicating power. scholarsresearchlibrary.comscispace.com For instance, studies have shown that degradation of tamsulosin hydrochloride is observed under acidic, basic, and oxidative conditions. scholarsresearchlibrary.com

The development process also involves optimizing the detection wavelength to ensure adequate sensitivity for both the API and its impurities. scholarsresearchlibrary.com By successfully developing and validating a stability-indicating method, manufacturers can confidently assess the shelf-life of the drug product and identify any potential degradation pathways.

Linearity and Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity for this compound, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. ijprajournal.com A calibration curve is then constructed by plotting the peak area response against the corresponding concentration. japsonline.com The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (R²) of the linear regression line. ijprajournal.combiomedgrid.com A correlation coefficient close to 1.0 indicates a strong linear relationship. japsonline.com

For impurity quantification, the analytical range typically covers from the reporting threshold of the impurity to 120% of the specification limit. ijprajournal.com It is essential to establish a linear relationship across this range to ensure accurate quantification of the impurity at various levels that may be encountered in the drug product.

Table 1: Representative Linearity Data for Tamsulosin Analysis
Concentration (µg/mL)Peak AreaCorrelation Coefficient (R²)Linearity Range (µg/mL)
10522000.99910-50
20104400
30156600
40208800
50261000

Note: The data in this table is illustrative and based on typical findings for Tamsulosin analysis. japsonline.com

Limits of Detection (LOD) and Quantification (LOQ) Calculation and Validation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com

The LOD and LOQ for this compound are crucial parameters for impurity profiling, as they define the sensitivity of the analytical method. These values can be determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are generally expressed as:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the y-intercepts of the regression line or the standard deviation of the blank response. nih.gov

S is the slope of the calibration curve. nih.gov

Alternatively, the signal-to-noise ratio can be used, where an S/N ratio of 3:1 is typically used for estimating the LOD and 10:1 for the LOQ. ijpsonline.com

Once calculated, the LOD and LOQ should be experimentally verified by analyzing a number of samples spiked with the impurity at concentrations close to the determined limits. ijpsonline.com This validation ensures that the method is capable of reliably detecting and quantifying this compound at low levels.

Table 2: Typical LOD and LOQ Values for Tamsulosin Impurity Analysis
ParameterValue (µg/mL)Method of Determination
LOD0.039Based on standard deviation of the response and slope
LOQ0.120Based on standard deviation of the response and slope

Note: The data in this table is illustrative and based on published findings for tamsulosin and its impurities. researchgate.net

Accuracy, Precision, and Robustness Evaluations

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). ijprajournal.com The percentage recovery of the added impurity is then calculated. Good recovery, typically within 98-102%, indicates the accuracy of the method. uobaghdad.edu.iq

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements. It is evaluated at three levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time. ijprajournal.com

Intermediate Precision (Inter-day precision): Expresses the within-laboratory variations, such as different days, different analysts, or different equipment. ijprajournal.com

Reproducibility: Assesses the precision between different laboratories (inter-laboratory trials).

For impurity methods, the %RSD for precision studies should typically be less than 2%. ijprajournal.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scispace.com For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. scispace.com The method is considered robust if the results remain consistent despite these minor changes, with the resolution between critical peaks being maintained. scholarsresearchlibrary.com

Table 3: Summary of Accuracy and Precision Data for Tamsulosin Impurity Analysis
Validation ParameterAcceptance CriteriaTypical Result
Accuracy (% Recovery)98.0% - 102.0%99.5%
Repeatability (%RSD)≤ 2.0%< 1.0%
Intermediate Precision (%RSD)≤ 2.0%< 1.5%

Note: The data in this table is illustrative and based on common validation results for tamsulosin and its impurities. scholarsresearchlibrary.comscispace.com

System Suitability Testing Protocols

System suitability testing (SST) is an integral part of any analytical procedure. It is performed prior to and during the analysis of samples to ensure that the analytical system is performing adequately. rasayanjournal.co.in SST parameters are established to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be performed.

For the analysis of this compound, typical SST parameters include:

Tailing factor (or Asymmetry factor): Measures the symmetry of the chromatographic peak. A value between 0.8 and 1.5 is generally considered acceptable.

Theoretical plates (or Column efficiency): Measures the efficiency of the column in separating the components of a mixture. A higher number of theoretical plates indicates better column efficiency.

Resolution: Measures the degree of separation between two adjacent peaks. A resolution of not less than 1.5 is typically required.

Relative Standard Deviation (%RSD) of replicate injections: A standard solution is injected multiple times (typically five or six), and the %RSD of the peak areas is calculated. The %RSD should be less than a specified value, often 2.0%, to demonstrate the precision of the system. gmpsop.com

These parameters are monitored throughout the analytical run to ensure the continued validity of the results. Any failure to meet the pre-defined SST criteria would necessitate an investigation and potential re-analysis of the samples.

Stability Studies and Impurity Profiling of Tamsulosin Ep Impurity a Hydrochloride

Design and Implementation of Forced Degradation Studies on Tamsulosin (B1681236)

Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products that may form under various environmental conditions. resolvemass.ca These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. pharmoutsourcing.comijcrt.org The design and implementation of forced degradation studies for Tamsulosin Hydrochloride are guided by the International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2). resolvemass.canih.gov

The objective is to induce degradation, typically in the range of 5-20%, to ensure that potential degradation pathways are identified without generating secondary or unrealistic products that would not occur under normal storage conditions. resolvemass.ca Tamsulosin has been subjected to a variety of stress conditions to study its degradation behavior. nih.govscholarsresearchlibrary.comajpaonline.com These studies involve exposing Tamsulosin Hydrochloride to hydrolytic, oxidative, photolytic, and thermal stress. nih.govscholarsresearchlibrary.com

The hydrolytic stability is investigated under acidic, basic, and neutral conditions. nih.gov Studies have utilized hydrochloric acid (e.g., 2 M HCl) for acid hydrolysis and sodium hydroxide (B78521) (e.g., 2 M NaOH) for alkaline hydrolysis. ijpsonline.comijpsonline.com Oxidative degradation is typically induced using hydrogen peroxide (H₂O₂), with concentrations around 10-30% being common. scholarsresearchlibrary.comijpsonline.comijpsonline.com Thermal stress is applied by exposing the drug substance to high temperatures, often above the accelerated testing condition of 50°C. pharmoutsourcing.comscholarsresearchlibrary.com Photostability is assessed by exposing the drug to light sources that provide a combination of UV and visible light, as specified in ICH guideline Q1B. pharmoutsourcing.comijpsr.com

Significant degradation of Tamsulosin has been observed under oxidative and photolytic conditions, with more limited degradation noted in acidic and alkaline treatments. nih.govijpsonline.com The drug has shown stability against acid hydrolysis in some studies, while others report degradation. nih.govscholarsresearchlibrary.com The specific conditions from various research findings are summarized in the table below.

Stress ConditionReagent/MethodConditions (Temperature, Duration)Reference
Acid Hydrolysis 2 M HCl25°C, 36 hours ijpsonline.comijpsonline.com
3 M HClReflux at 60°C, 1-4 hours scholarsresearchlibrary.comasianpubs.org
Alkaline Hydrolysis 2 M NaOH25°C, 36 hours ijpsonline.comijpsonline.com
0.5 M NaOHReflux at 60°C, 1-4 hours scholarsresearchlibrary.comasianpubs.org
Oxidation 10% H₂O₂60°C, 40 minutes ijpsonline.comijpsonline.com
30% H₂O₂Room Temperature, 4-24 hours scholarsresearchlibrary.comasianpubs.org
Thermal Degradation Dry Heat / Water Solution80°C - 100°C, 48-72 hours scholarsresearchlibrary.comijpsonline.comijpsonline.com
Photolysis Deuterium Lamp / UV Light254 nm, 72 hours scholarsresearchlibrary.comijpsonline.comijpsonline.com

Impurity Profiling Strategies in Pharmaceutical Product Development

Impurity profiling is the comprehensive process of identifying, quantifying, and characterizing the impurities present in drug substances and products. synthinkchemicals.combiomedres.us This process is fundamental to ensuring the safety and quality of pharmaceuticals, as impurities can potentially impact the drug's efficacy and pose health risks. biomedres.usmedwinpublishers.com Regulatory bodies, including the ICH, have established strict guidelines for the control of impurities. synthinkchemicals.comeuropa.eueuropa.eu

The strategy for impurity profiling involves a multi-step approach. It begins with the detection of impurities, followed by their identification and structural elucidation, and concludes with the quantification and establishment of acceptance criteria. gally.chich.org

Key strategies employed in impurity profiling include:

Development of Stability-Indicating Methods: A primary strategy is the development of a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the drug substance from its impurities and degradation products. resolvemass.cascholarsresearchlibrary.com The specificity of this method is proven through forced degradation studies. resolvemass.ca

Use of Multiple Analytical Techniques: A combination of techniques is often necessary for a complete impurity profile. nih.govijprajournal.com Chromatographic techniques like HPLC and Gas Chromatography (GC) are widely used for separation and quantification. synthinkchemicals.comijprajournal.com Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide crucial information for structure elucidation. synthinkchemicals.com

Hyphenated Techniques: The use of hyphenated systems, which couple separation and detection techniques, has revolutionized impurity profiling. ijprajournal.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), GC-MS, and LC-NMR are powerful tools for identifying unknown impurities by providing molecular weight and structural information simultaneously. nih.govijprajournal.com

Reference Standard Characterization: For accurate identification and quantification, impurity reference standards are essential. synthinkchemicals.com These standards are either synthesized or isolated from the bulk drug material and are thoroughly characterized.

For Tamsulosin, these strategies are applied to identify and control process-related impurities (such as starting materials, by-products, and intermediates) and degradation products that arise during manufacturing and storage. gally.chich.org

Degradation Kinetics of Tamsulosin Leading to Impurity A

The study of degradation kinetics provides quantitative insight into the rate at which a drug substance degrades and at which specific impurities are formed under various conditions. This information is vital for predicting the shelf-life of a product and for understanding its stability characteristics.

While extensive forced degradation studies have identified the conditions under which Tamsulosin degrades, detailed public literature on the specific degradation kinetics leading to the formation of Tamsulosin EP Impurity A Hydrochloride is limited. However, the general principles of such a study can be outlined. A kinetic study would involve subjecting Tamsulosin to specific stress conditions (e.g., a fixed pH, temperature, or oxidant concentration) and monitoring the concentration of Tamsulosin and the resulting impurity over time.

Research has shown that Tamsulosin is particularly susceptible to degradation under oxidative and photolytic stress. nih.govijpsonline.com For instance, one study noted significant degradation when Tamsulosin was exposed to 10% H₂O₂ at 60°C for 40 minutes. ijpsonline.comijpsonline.com Another reported 58.70% degradation after 4 hours in 30% H₂O₂. scholarsresearchlibrary.com In contrast, degradation under acidic and alkaline conditions was found to be more limited. scholarsresearchlibrary.comijpsonline.com This suggests that the rate of formation of degradation products, including potential precursors to or Impurity A itself, is faster under oxidative and photolytic conditions.

To determine the degradation kinetics, a stability-indicating HPLC method is used to measure the decrease in the peak area of Tamsulosin and the increase in the peak area of the impurity at various time points. The data can then be analyzed to determine the order of the reaction (e.g., zero-order, first-order) and the rate constant (k) for the degradation process under each specific condition. This information helps in identifying the degradation pathway and in developing strategies to prevent the formation of Impurity A.

Characterization of Degradation Products and Related Substances

The characterization of degradation products is a crucial step in impurity profiling, as it involves the structural elucidation of unknown substances formed during stress testing. This knowledge is essential for assessing their potential toxicity and for controlling them within acceptable limits. gally.ch

For Tamsulosin, a variety of advanced analytical techniques have been employed to identify and characterize its degradation products. nih.govijpsonline.com A combination of liquid chromatography with mass spectrometry has proven to be particularly powerful. nih.gov

Commonly used characterization techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for separating the various degradation products from the parent Tamsulosin molecule. scholarsresearchlibrary.comijpsonline.com The retention time provides the initial characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone for identifying unknown impurities. nih.govnih.gov Electrospray ionization (ESI) is often used to generate ions. The initial mass spectrum (MS) provides the accurate molecular weight of the degradation product. ijpsonline.comijpsonline.com Subsequently, tandem mass spectrometry (MS/MS) is performed, where the ion of the degradation product is isolated and fragmented. nih.gov The resulting fragmentation pattern provides vital clues about the molecule's structure, which can be compared to the fragmentation of the parent Tamsulosin drug to deduce the structural modification. nih.govijpsonline.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements, which helps in determining the elemental composition of the degradation products. nih.gov

In studies on Tamsulosin, several degradation products have been identified. For example, a desulfonamide impurity (RS5) was characterized by a mass difference corresponding to the loss of the sulfonamide group (M-79) from the parent molecule. ijpsonline.com Another degradation product (RS2) was identified as resulting from the cleavage of a C-N bond under oxidative and photolytic conditions. ijpsonline.com One study successfully identified and characterized a total of twelve degradation products using LC/Q-TOF-ESI-MS/MS. nih.gov

Analytical TechniquePurpose in CharacterizationReference
HPLC Separation of Tamsulosin from its degradation products. scholarsresearchlibrary.comijpsonline.comijprajournal.com
LC-MS/MS Provides molecular weight and structural information through fragmentation patterns for identification of unknown impurities. nih.govijpsonline.comnih.gov
Accurate Mass (Q-TOF) Determines the precise molecular weight and elemental composition of degradation products. nih.gov
NMR Spectroscopy Provides detailed structural information for definitive structure elucidation of isolated impurities. synthinkchemicals.com

Through the systematic application of these techniques, a comprehensive profile of Tamsulosin's degradation products, including substances like Impurity A, can be established, ensuring the quality and safety of the final pharmaceutical product.

Regulatory Science and Quality Control Aspects of Tamsulosin Ep Impurity a Hydrochloride

Adherence to International Conference on Harmonisation (ICH) Guidelines Q3A and Q3B for Impurities

The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). jpionline.org These guidelines establish a framework for the identification, reporting, and qualification of impurities based on scientific principles and risk assessment.

The core principle of ICH Q3A and Q3B is the establishment of thresholds for impurities, which are determined by the maximum daily dose of the drug. jpionline.orgfda.gov These thresholds trigger the need for different levels of analytical and toxicological evaluation. The three key thresholds are:

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission.

Identification Threshold: The level at or above which an impurity's structure must be elucidated.

Qualification Threshold: The level at or above which an impurity's biological safety must be established.

For Tamsulosin (B1681236) EP Impurity A Hydrochloride, as a process-related impurity in the Tamsulosin API, the principles of ICH Q3A are directly applicable. jpionline.org The manufacturer must demonstrate that the level of this impurity is consistently controlled within the established and justified limits. Any changes in the manufacturing process that could potentially impact the impurity profile must be carefully evaluated.

The following interactive table summarizes the general ICH Q3A thresholds for reporting, identification, and qualification of impurities in new drug substances.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

ICH Q3B addresses impurities in the finished drug product. fda.gov While Tamsulosin EP Impurity A is a process-related impurity of the drug substance, its levels in the final product must also be considered, especially if it is also a degradation product. fda.gov

Compliance with Pharmacopoeial Standards (USP, European Pharmacopoeia) for Related Substances

Compliance with pharmacopoeial monographs is a fundamental requirement for ensuring the quality of pharmaceutical substances. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for Tamsulosin Hydrochloride that include specific tests and acceptance criteria for related substances.

The United States Pharmacopeia (USP) monograph for Tamsulosin Hydrochloride outlines a liquid chromatography (LC) method for the determination of organic impurities. drugfuture.comuspnf.com The monograph specifies acceptance criteria for any individual impurity and for the total of all impurities. uspnf.com

The European Pharmacopoeia (EP) also provides a comprehensive monograph for Tamsulosin Hydrochloride, which includes a test for related substances. drugfuture.com This monograph lists several specified impurities, including Impurity A, and provides their chemical names. The EP sets limits for each specified impurity, any unspecified impurity, and the total of all impurities.

The following interactive table summarizes the typical acceptance criteria for related substances in Tamsulosin Hydrochloride as per USP and EP monographs.

PharmacopoeiaImpurityAcceptance Criterion
USPAny individual impurityNot more than 0.10%
Total impuritiesNot more than 0.2%
EPImpurity ASpecified limit (consult current monograph)
Any other impuritySpecified limit (consult current monograph)
Total impuritiesSpecified limit (consult current monograph)

These pharmacopoeial standards are crucial for the routine quality control of Tamsulosin Hydrochloride, ensuring that the levels of Tamsulosin EP Impurity A Hydrochloride and other related substances are maintained within safe and acceptable limits.

Development of Control Strategies for Process-Related Impurities

A robust control strategy is essential for consistently manufacturing a drug substance with a predefined quality profile. For process-related impurities like this compound, the control strategy is multifaceted and begins with a thorough understanding of the synthetic process.

Impurities in Tamsulosin can originate from various sources, including starting materials, reagents, and by-products formed during the synthesis. daicelpharmastandards.com Tamsulosin EP Impurity A is known to be derived from a precursor used in the synthesis of Tamsulosin. pharmaffiliates.com

The development of an effective control strategy involves:

Understanding the Formation Pathway: Identifying the specific reaction step and conditions that lead to the formation of Tamsulosin EP Impurity A. This may involve mechanistic studies and stress testing of intermediates.

Raw Material Control: Implementing stringent specifications for starting materials and reagents to minimize the introduction of precursors to the impurity.

Process Parameter Optimization: Adjusting reaction conditions such as temperature, pressure, reaction time, and stoichiometry to minimize the formation of the impurity.

Purification Procedures: Developing and validating effective purification steps, such as crystallization or chromatography, to remove the impurity to the desired level.

In-Process Controls (IPCs): Implementing analytical tests at critical points in the manufacturing process to monitor the level of the impurity and ensure the process remains in a state of control.

Genotoxic Potential Assessment: Evaluating the potential for genotoxicity of impurities is a critical aspect of the control strategy. magtechjournal.comveeprho.com This assessment helps in setting appropriate and safe limits for impurities.

By integrating these elements, a comprehensive control strategy is established to ensure that the level of this compound in the final API is consistently below the limits set by regulatory guidelines and pharmacopoeias.

Analytical Quality by Design (AQbD) Approaches for Impurity Methods

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. bibliomed.orgrjptonline.org It aims to build quality into the method from the outset, leading to more robust, reliable, and flexible analytical procedures. The application of AQbD principles is particularly valuable for the development of methods to control impurities like this compound.

The AQbD workflow for an impurity method typically includes the following steps:

Defining the Analytical Target Profile (ATP): This involves clearly defining the requirements of the analytical method, such as the need to accurately and precisely quantify Tamsulosin EP Impurity A at levels relevant to its specification.

Risk Assessment: A systematic risk assessment, often using tools like an Ishikawa (fishbone) diagram, is conducted to identify potential variables in the analytical method that could impact its performance. bibliomed.org These variables can include instrument parameters, mobile phase composition, column type, and sample preparation steps.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically and efficiently evaluate the effects of the identified critical method parameters and their interactions. bibliomed.org This allows for the identification of an optimal and robust operating region for the method.

Method Operable Design Region (MODR): Based on the results of the DoE, a MODR is established. The MODR is a multidimensional space of method parameters within which the method is proven to perform as intended. Operating within the MODR provides greater flexibility and reduces the likelihood of method failure.

Control Strategy and Continuous Improvement: A control strategy for the analytical method is developed, which may include system suitability tests and other measures to ensure ongoing performance. The method is also subject to continuous monitoring and improvement throughout its lifecycle.

By employing an AQbD approach, the analytical method for this compound is not only well-understood and validated but is also demonstrated to be robust, ensuring consistent and reliable results in a quality control environment.

Computational and Theoretical Chemistry Approaches in Understanding Impurity Formation

Molecular Modeling and Simulation of Degradation Pathways

Molecular modeling and simulation are invaluable tools for exploring the complex processes of drug degradation. While specific simulation studies on the formation of Tamsulosin (B1681236) EP Impurity A are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential degradation pathways, such as hydrolysis and oxidation.

Molecular dynamics (MD) simulations, for instance, could be employed to model the behavior of Tamsulosin in an aqueous environment. By simulating the interactions between Tamsulosin and water molecules over time, researchers can identify potential sites of hydrolytic attack. These simulations can reveal how water molecules orient around susceptible functional groups, the energetics of bond cleavage, and the conformational changes that may lead to the formation of Impurity A.

Furthermore, steered molecular dynamics (SMD) or umbrella sampling techniques could be utilized to calculate the potential of mean force (PMF) for a proposed degradation reaction coordinate. This would provide a quantitative measure of the energy barrier for the reaction, indicating the likelihood of a particular degradation pathway under specific conditions.

For oxidative degradation, computational models can simulate the interaction of Tamsulosin with reactive oxygen species (ROS). By mapping the electron density and electrostatic potential of the Tamsulosin molecule, regions susceptible to oxidative attack can be identified. Quantum mechanics/molecular mechanics (QM/MM) simulations can then be used to model the reaction mechanism of oxidation, providing detailed information about transition states and reaction intermediates.

Quantum Chemical Calculations for Stability and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure of molecules and predict their stability and reactivity. A study on the photoinduced degradation of Tamsulosin provides a concrete example of this approach. ualberta.ca

In this research, DFT was used to investigate the ground state of the Tamsulosin molecule, while Time-Dependent DFT (TD-DFT) was employed to determine its vertical excitation energies and oscillator strengths. ualberta.ca These calculations are crucial for understanding how the molecule absorbs light and which electronic transitions are most likely to occur, potentially leading to photodegradation.

The study, conducted at the CAM-B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment, identified the lowest-lying excited states of Tamsulosin. ualberta.ca The results indicated that several of these excited states are accessible upon photoexcitation and could be responsible for the observed photoinduced degradation of the drug. ualberta.ca The computational findings suggested that Tamsulosin's photodecomposition likely proceeds through an excited-state chemical reaction rather than a direct photolysis path. ualberta.ca

Such quantum chemical calculations can also be applied to predict the reactivity of different sites on the Tamsulosin molecule towards various reagents, including water and oxidizing agents. By calculating parameters such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and Fukui functions, researchers can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, thereby predicting the most probable degradation pathways that could lead to the formation of Tamsulosin EP Impurity A hydrochloride.

Table 1: Calculated Vertical Excitation Energies and Generalized Oscillator Strengths (GOS) for Tamsulosin

Excited StateExcitation Energy (eV)Wavelength (nm)GOS
S14.85~2550.0321
S25.41~2290.0899
S35.73~2160.1157
S45.81~2130.0234
S55.95~2080.0456

Data derived from TD-DFT/CAM-B3LYP/6–311++G(d,p) calculations in water. ualberta.ca

In Silico Studies for Impurity Mechanism Elucidation

In silico studies encompass a broad range of computational methods that can be used to elucidate the mechanisms of impurity formation. These methods are particularly valuable in the early stages of drug development for predicting potential degradation products and for rationalizing experimentally observed impurities.

For this compound, in silico approaches can be used to systematically explore various potential formation mechanisms. This could involve the use of reaction prediction software, which employs libraries of known chemical reactions and reaction rules to predict the likely degradation products of a parent molecule under different conditions (e.g., acidic, basic, oxidative).

Furthermore, computational tools can be used to build and analyze the three-dimensional structures of Tamsulosin and Impurity A. By comparing the conformational preferences and electronic properties of the two molecules, insights into the transformation process can be gained. For example, if a particular conformation of Tamsulosin is found to be energetically favorable and also pre-disposed to a specific intramolecular reaction that leads to Impurity A, this would provide strong evidence for that particular mechanism.

The ICH M7 guideline for the assessment of DNA reactive impurities highlights the importance of in silico models as an alternative to experimental testing. nih.gov While primarily focused on genotoxicity prediction, the underlying principles of using computational models to predict chemical reactivity and transformation are directly applicable to understanding impurity formation.

In the context of elucidating the formation mechanism of Tamsulosin EP Impurity A, a combination of expert rule-based systems and statistical algorithms could be employed. These systems can identify structurally alerting features within the Tamsulosin molecule that might be prone to specific types of degradation. By integrating data from experimental degradation studies with the predictions from these in silico tools, a comprehensive picture of the impurity formation mechanism can be developed.

Future Research Directions in Tamsulosin Ep Impurity a Hydrochloride Analysis and Control

Emerging Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at exceedingly low levels are paramount for ensuring the safety and efficacy of pharmaceutical products. Future research in the analysis of Tamsulosin (B1681236) EP Impurity A Hydrochloride is poised to leverage a new generation of analytical technologies characterized by enhanced sensitivity, specificity, and speed.

Conventional High-Performance Liquid Chromatography (HPLC) methods, while robust for routine analysis, may face limitations in detecting impurities at the ultra-trace levels required by evolving regulatory standards. biomedres.usekb.eg The future lies in the adoption and refinement of hyphenated analytical techniques that couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

Key Emerging Technologies:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers significant improvements in resolution, sensitivity, and analysis speed over traditional HPLC. Its application can enable the detection and quantification of Tamsulosin EP Impurity A Hydrochloride at levels far below current pharmacopeial limits.

Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS): LC-Q-TOF-HRMS provides accurate mass measurements, which are invaluable for the structural elucidation of unknown impurities and for confirming the identity of known impurities like this compound with a high degree of confidence. biomedres.us

Supercritical Fluid Chromatography (SFC): SFC is gaining traction as a "green" alternative to liquid chromatography, utilizing supercritical carbon dioxide as the primary mobile phase. biomedres.us This technique can offer orthogonal selectivity to HPLC, aiding in the resolution of complex impurity profiles.

Comparison of Emerging Analytical Technologies

TechnologyPrincipleAdvantages for Impurity A DetectionPotential Research Focus
UPLC-MS/MSChromatographic separation followed by mass analysis of precursor and product ions.High sensitivity (ppb levels), high throughput, and specificity.Method development for rapid, routine ultra-trace quantification in various matrices.
LC-Q-TOF-HRMSChromatographic separation followed by high-resolution mass analysis.Accurate mass determination for unambiguous identification and structural elucidation. biomedres.usCharacterization of novel degradation products and understanding formation pathways.
SFCChromatography using a supercritical fluid as the mobile phase.Orthogonal selectivity, reduced solvent consumption, and faster analysis times. biomedres.usDevelopment of green analytical methods for the simultaneous analysis of Tamsulosin and its impurities.

Future research should focus on the development and validation of methods utilizing these advanced technologies for the routine analysis of this compound. This includes exploring novel stationary phases, mobile phase compositions, and mass spectrometric conditions to achieve optimal separation and detection.

Green Chemistry Principles in Impurity Control Strategies

The pharmaceutical industry is increasingly embracing the principles of Green Chemistry to minimize its environmental footprint. nrigroupindia.comijnrd.orgresearchgate.net The application of these principles to the synthesis and manufacturing of tamsulosin can lead to more sustainable processes with a reduced propensity for the formation of impurities such as this compound.

Green Analytical Chemistry (GAC) is a sub-discipline that focuses on making analytical methods more environmentally friendly. nrigroupindia.com This involves reducing the use of hazardous solvents, minimizing waste generation, and decreasing energy consumption.

Key Green Chemistry Strategies for Impurity Control:

Solvent Selection and Reduction: The use of greener solvents, such as water, ethanol, or supercritical fluids, in both the synthesis of tamsulosin and in analytical methods for its analysis, can significantly reduce environmental impact. ekb.eg

Catalysis: Employing catalytic reactions in the synthesis of tamsulosin can lead to higher selectivity and reduced formation of by-products, including Impurity A.

Process Analytical Technology (PAT): The implementation of real-time monitoring and control during the manufacturing process can help to prevent the formation of impurities by ensuring that critical process parameters are maintained within their desired ranges.

Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in Tamsulosin Impurity A ControlPotential Research Area
PreventionDesigning synthetic pathways that inherently avoid the formation of Impurity A.Exploration of alternative synthetic routes to tamsulosin.
Safer Solvents and AuxiliariesReplacing hazardous organic solvents in synthesis and analysis with greener alternatives. ekb.egInvestigating the use of ionic liquids or supercritical fluids in tamsulosin production.
Design for Energy EfficiencyConducting reactions at ambient temperature and pressure to reduce energy consumption.Development of low-energy synthetic methods for tamsulosin.
Real-time analysis for Pollution PreventionImplementing in-process controls to monitor and prevent the formation of Impurity A.Application of spectroscopic techniques for real-time monitoring of the tamsulosin synthesis.

Future research in this area should focus on the holistic application of green chemistry principles throughout the lifecycle of tamsulosin, from drug discovery and development to manufacturing and quality control.

Predictive Modeling for Impurity Formation in Complex Matrices

The ability to predict the formation of impurities under various conditions is a powerful tool for developing robust control strategies. In silico, or computer-based, modeling approaches are becoming increasingly sophisticated and can be applied to forecast the likelihood of impurity formation in complex pharmaceutical matrices.

Predictive models can be used to understand the degradation pathways of tamsulosin and to identify the critical factors that contribute to the formation of this compound. This knowledge can then be used to design more stable formulations and to establish appropriate storage conditions.

Key Predictive Modeling Approaches:

Quantitative Structure-Activity Relationship ((Q)SAR): (Q)SAR models can be used to predict the toxicological properties of impurities, including their potential for genotoxicity. nih.gov This information is crucial for setting appropriate limits for impurities in the final drug product.

Forced Degradation Studies: While experimental in nature, the data from forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, and pH extremes, can be used to build predictive models of degradation pathways.

Kinetic Modeling: Mathematical models can be developed to describe the rate of formation of Impurity A under different conditions. These models can be used to predict the shelf-life of the drug product and to optimize manufacturing processes to minimize impurity formation.

Predictive Modeling Techniques for Impurity A

Modeling TechniqueApplicationData RequirementsPotential Research Focus
(Q)SARPrediction of toxicological endpoints (e.g., mutagenicity). nih.govChemical structure of the impurity.Development of specific (Q)SAR models for sulfonamide-related impurities.
Forced Degradation ModelingIdentification of degradation pathways and key degradation products.Experimental data from stress testing.Correlating degradation profiles with formulation and process variables.
Kinetic ModelingPrediction of impurity levels over time.Time-course data on impurity formation under various conditions.Building robust kinetic models for the formation of Impurity A in different tamsulosin formulations.

Future research in this domain will likely involve the integration of data from multiple sources, including experimental studies and computational predictions, to build more accurate and comprehensive models of impurity formation. The development of user-friendly software tools for predictive impurity profiling will also be a key area of advancement.

Q & A

Q. How are Tamsulosin EP Impurity A and related compounds synthesized for reference standards?

  • Synthetic Routes : Start with (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, reacting with 2-(2-ethoxyphenoxy)ethyl bromide. Purify via recrystallization (ethanol/water, 1:1) and confirm purity by NMR (δ 7.8 ppm for sulfonamide protons) .
  • Quality Control : Validate via HPLC-UV (225 nm) and elemental analysis (C: 49.8%, H: 6.1%, N: 5.7%) .

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